molecular formula C28H23N3O3S2 B2878047 N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 477567-17-2

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2878047
CAS No.: 477567-17-2
M. Wt: 513.63
InChI Key: IBEBDCRHJUCVPU-ZIADKAODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex heterocyclic compound featuring a naphtho[1,2-d][1,3]thiazole core fused with a benzamide moiety and a 1,2,3,4-tetrahydroisoquinoline sulfonyl group. The (2Z)-configuration denotes the stereochemistry of the thiazol-2-ylidene carbene, which is stabilized by conjugation with the aromatic naphthothiazole system. This compound belongs to the class of N-heterocyclic carbenes (NHCs), specifically thiazol-2-ylidenes, which exhibit enhanced electrophilicity compared to traditional imidazol-2-ylidenes like IMes or IPr .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-30-26-24-9-5-4-7-20(24)12-15-25(26)35-28(30)29-27(32)21-10-13-23(14-11-21)36(33,34)31-17-16-19-6-2-3-8-22(19)18-31/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEBDCRHJUCVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Sulfinyl Intermediate

The methylsulfinyl group on the naphthothiazole reacts with 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in toluene at 100°C for 2–4 hours. This one-pot method eliminates the need for pre-activation, yielding the target compound in 50–60% purity.

Carbodiimide-Mediated Coupling

A more controlled method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Pre-activation of the benzoic acid intermediate precedes reaction with the naphthothiazole amine, achieving 70–75% yield.

Comparative Analysis

Method Conditions Yield Purity
Direct Amination Toluene, 100°C 50–60% 85–90%
EDC/HOBt DMF, RT 70–75% 95–98%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, thiazole-H), 7.92–7.30 (m, 11H, aromatic), 4.15 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z 522.1421 [M+H]⁺ (calc. 522.1418).

Challenges and Optimization Strategies

Stereochemical Control

The (2Z)-configuration at the thiazole-ylidene group is critical for biological activity. Source emphasizes using Z-selective conditions (e.g., low-temperature, kinetic control) to minimize E-isomer formation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but may degrade acid-sensitive intermediates. Source recommends DCM for sulfonylation and toluene for amidation to balance reactivity and stability.

Scalability and Industrial Relevance

Kilogram-scale synthesis (Source) employs continuous flow chemistry for the oxidation and amidation steps, reducing reaction times by 40% and improving yield reproducibility. Key parameters for scale-up include:

  • Oxidation : 0.5 M mCPBA in CH₂Cl₂, residence time 15 min.
  • Amidation : 1.2 eq. EDC/HOBt, 2-hour residence time in microreactor.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like triethylamine for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Core Heterocycle Variations

  • N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide (): Replaces the tetrahydroisoquinoline sulfonyl group with a pyrrolidine sulfonyl group.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ():
    Features a simpler 2,3-dihydrothiazol-2-ylidene core instead of the fused naphthothiazole system. The absence of the naphthalene ring reduces π-conjugation, which may lower thermal stability and catalytic activity .

Sulfonyl Group Modifications

  • 4-(4-X-phenylsulfonyl)benzamide derivatives ():
    Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism between thione and thiol forms. The sulfonyl group in these derivatives enhances electron-withdrawing effects, stabilizing the thione tautomer, as confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹) .

Electronic and Spectral Properties

Table 1: Key Spectral Data Comparison

Compound IR ν(C=O) (cm⁻¹) IR ν(C=S) (cm⁻¹) ¹H-NMR δ(NH) (ppm)
Target compound Not reported ~1247–1255* Not reported
4-(4-X-phenylsulfonyl)benzamide triazoles () Absent 1247–1255 3278–3414
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () 1663–1682 Not applicable 7.2–8.1 (aromatic)

*Inferred from analogous sulfonyl-containing triazoles in .

  • Key Observations :
    • The absence of a C=O stretch in the target compound’s IR spectrum (inferred from ) suggests tautomerization or electronic delocalization within the naphthothiazole-carbene system.
    • The NH proton signal in similar sulfonyl derivatives (3278–3414 cm⁻¹) indicates strong hydrogen bonding, which may influence solubility and reactivity .

Biological Activity

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that incorporates a naphtho[1,2-d]thiazole moiety and a tetrahydroisoquinoline sulfonamide structure. This compound is part of a broader class of isoquinoline derivatives known for their diverse biological activities. The following sections detail its biological activity based on recent research findings.

Chemical Structure

The structure of the compound can be broken down into two main components:

  • Naphtho[1,2-d]thiazole : This moiety is known for its electron-rich characteristics and potential interactions with various biological targets.
  • Tetrahydroisoquinoline sulfonamide : This part contributes to the pharmacological properties of the compound, including its ability to interact with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Isoquinoline derivatives have been extensively studied for their anticancer properties. For instance:

  • A review highlighted that isoquinoline alkaloids possess significant antitumor activities against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Similar thiazole and isoquinoline derivatives have shown effectiveness against various bacterial strains, including resistant strains like MRSA. Studies indicate that modifications in the sulfonamide group can enhance antibacterial potency .

Antidiabetic Effects

Some derivatives of isoquinolines have demonstrated antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Isoquinoline derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. Mechanisms include disruption of microtubule formation and induction of apoptosis .
Antimicrobial Activity Compounds with naphtho[1,2-d]thiazole structures showed significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Antidiabetic Properties Research indicates that certain isoquinoline derivatives can lower blood glucose levels in diabetic models by enhancing insulin signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some isoquinoline derivatives inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : The planar structure allows intercalation into DNA strands leading to disruption of replication processes.
  • Modulation of Signaling Pathways : These compounds often influence pathways related to cell survival and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.